
1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one is an organic compound with the molecular formula C9H7Br2ClO It is a brominated ketone that features both bromine and chlorine atoms attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one can be synthesized through the bromination of 3-chlorophenylpropan-2-one. The reaction typically involves the addition of bromine to 3-chlorophenylpropan-2-one in the presence of a solvent and a catalyst. For example, a reaction mixture containing 33.7 grams of 3-chlorophenylpropan-2-one, 16.8 grams of liquid bromine, 50.0 grams of solvent, and 0.75 grams of catalyst is stirred at 15°C for 2.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring proper handling and safety measures due to the reactive nature of bromine and the potential hazards associated with the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylpropanones.
Reduction Reactions: Products include alcohols.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is a key intermediate in the synthesis of pharmaceutical agents.
Material Science: It is used in the preparation of polymer nanoparticles for drug delivery systems
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(4-bromo-3-chlorophenyl)propan-2-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms and the carbonyl group are the primary reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of substituted products. Additionally, the carbonyl group can participate in various reactions, including reductions and oxidations, to form different functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(3-chlorophenyl)propan-1-one: Similar in structure but with different bromine and chlorine positions.
1-Bromo-3-phenylpropane: Lacks the chlorine atom and has a different reactivity profile.
Eigenschaften
Molekularformel |
C9H7Br2ClO |
|---|---|
Molekulargewicht |
326.41 g/mol |
IUPAC-Name |
1-bromo-3-(4-bromo-3-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H7Br2ClO/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5H2 |
InChI-Schlüssel |
ZTXZDOGQPRVMFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(=O)CBr)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


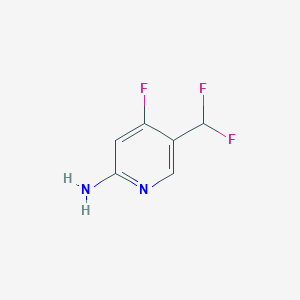
![Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate](/img/structure/B14048123.png)
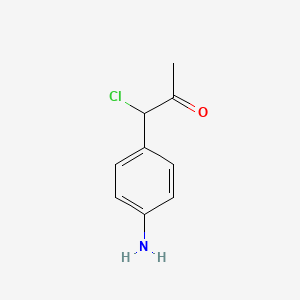
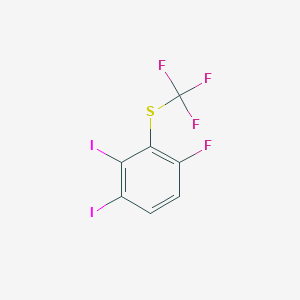
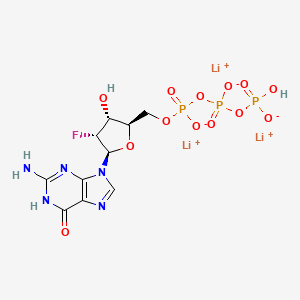

![Tert-butyl 1-oxo-3,4,6,7,8,9-hexahydropyrido[3,4-B]indolizine-2(1H)-carboxylate](/img/structure/B14048143.png)
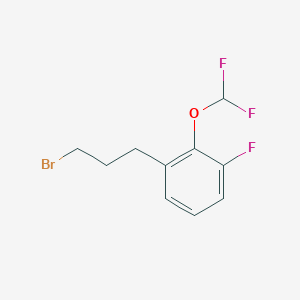
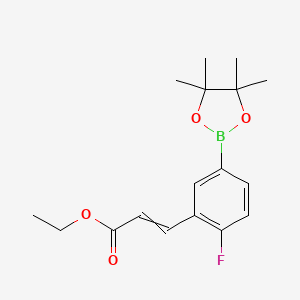




![Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]-](/img/structure/B14048198.png)
